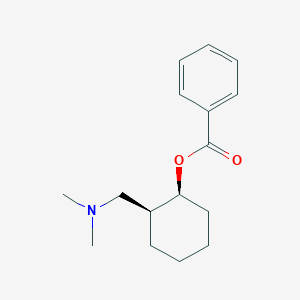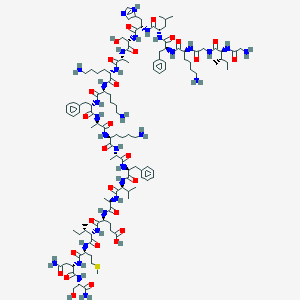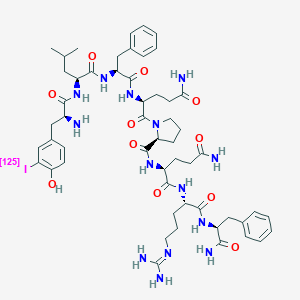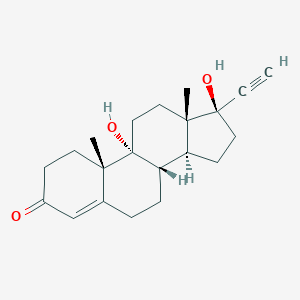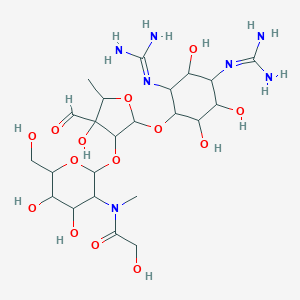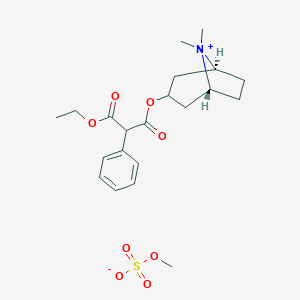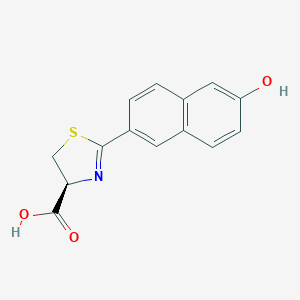
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid, also known as HNTA, is a heterocyclic compound that has been of great interest to scientists due to its unique properties. It is a fluorescent molecule that emits blue light when excited with UV light. HNTA has been widely used in various scientific research applications due to its ability to bind to proteins and nucleic acids.
作用機序
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid binds to proteins and nucleic acids through hydrogen bonding and π-π interactions. It has been shown to bind to the major groove of DNA and the hydrophobic pockets of proteins. This compound fluorescence is quenched when it binds to proteins and nucleic acids, which allows for the study of protein-protein interactions, protein-DNA interactions, and DNA damage.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects. It does not affect cell viability or proliferation and does not induce DNA damage. This compound has been shown to be non-toxic and non-carcinogenic.
実験室実験の利点と制限
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid has several advantages for lab experiments. It is a highly sensitive fluorescent probe that allows for the study of protein-protein interactions, protein-DNA interactions, and DNA damage. This compound is also easy to use and does not require any special equipment. However, this compound has some limitations. It is not suitable for live cell imaging as it requires UV excitation, which can be harmful to cells. This compound also has limited water solubility, which can affect its binding to proteins and nucleic acids.
将来の方向性
There are several future directions for 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid research. One area of research is the development of this compound derivatives with improved water solubility and cell permeability. Another area of research is the use of this compound in the study of protein-protein interactions in complex biological systems. This compound can also be used in the study of DNA repair mechanisms and the development of DNA repair inhibitors. Finally, this compound can be used in the development of new diagnostic tools for cancer and other diseases.
合成法
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid can be synthesized through a multi-step reaction process. The first step involves the synthesis of 7-hydroxy-2-naphthaldehyde from 2-naphthol. The second step involves the reaction of 7-hydroxy-2-naphthaldehyde with thiosemicarbazide to form 3-(7-hydroxynaphthyl)-2-thiosemicarbazide. The final step involves the oxidation of 3-(7-hydroxynaphthyl)-2-thiosemicarbazide to form this compound.
科学的研究の応用
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid has been widely used in various scientific research applications. It has been used as a fluorescent probe to study protein-protein interactions, protein-DNA interactions, and DNA damage. This compound has also been used to study the conformational changes in proteins and nucleic acids. In addition, this compound has been used as a labeling agent for proteins and nucleic acids in gel electrophoresis.
特性
CAS番号 |
122364-82-3 |
|---|---|
分子式 |
C17H24N2O4 |
分子量 |
273.31 g/mol |
IUPAC名 |
(4S)-2-(6-hydroxynaphthalen-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO3S/c16-11-4-3-8-5-10(2-1-9(8)6-11)13-15-12(7-19-13)14(17)18/h1-6,12,16H,7H2,(H,17,18)/t12-/m1/s1 |
InChIキー |
DYBTWQQNDQLASO-GFCCVEGCSA-N |
異性体SMILES |
C1[C@@H](N=C(S1)C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
SMILES |
C1C(N=C(S1)C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
正規SMILES |
C1C(N=C(S1)C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
同義語 |
3-(7-hydroxynaphthyl)-2-thiazole-4-carboxylic acid D-naphthylluciferin, firefly NpLH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








